(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXXWTPQHVLMQT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

191666-22-5 | |

| Record name | (-)-5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191666225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-5-(3',4'-DIHYDROXYPHENYL)-.GAMMA.-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VT5XM85K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a significant metabolite of the flavan-3-ol (-)-epicatechin, has garnered scientific interest for its potential biological activities. As a product of the microbial degradation of epicatechin in the colon, this compound, also known as M6, is believed to contribute to the health benefits associated with the consumption of flavanoid-rich foods like green tea.[1] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its antioxidant and potential anti-proliferative properties. While direct quantitative data for this specific metabolite is limited, this guide synthesizes available information on related compounds and outlines the experimental approaches necessary for its full characterization.

Core Mechanism of Action: Antioxidant Properties

The primary mechanism of action attributed to this compound is its antioxidant activity. This is largely conferred by the 3,4-dihydroxybenzyl (catechol) moiety, which is a well-established scavenger of free radicals.

Proposed Signaling Pathway: Keap1-Nrf2-ARE Pathway Activation

A key signaling pathway implicated in the cellular antioxidant response is the Keap1-Nrf2-ARE pathway. It is proposed that this compound, like other phenolic compounds, can activate this pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds or reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

References

Structure Elucidation of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a known metabolite of the flavanol (-)-epicatechin. The elucidation is based on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document details the experimental protocols for the synthesis and characterization of this compound, presents the quantitative spectroscopic data in a clear, tabular format, and includes visualizations to illustrate the key relationships and workflows involved in its structural determination.

Introduction

This compound is a member of the γ-butyrolactone class of compounds and is a significant metabolite of (-)-epicatechin, a flavonoid commonly found in foods such as cocoa, tea, and berries. The biological activities of epicatechin metabolites are of considerable interest in the fields of nutrition and pharmacology, as they may contribute to the health benefits associated with the consumption of flavanol-rich foods.[1] Accurate structural determination is the foundation for understanding the bioactivity and mechanism of action of these metabolites. This guide outlines the essential steps and data required for the unambiguous structure elucidation of this target molecule.

Synthesis and Spectroscopic Characterization

The synthesis of 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one has been reported, providing a source of the compound for detailed spectroscopic analysis.[1] The structural confirmation relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

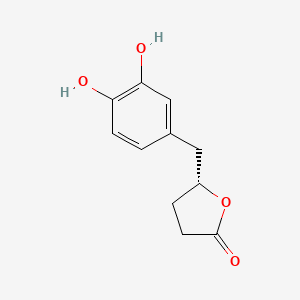

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.70 | d | 1H | Ar-H |

| 6.65 | d | 1H | Ar-H |

| 6.50 | dd | 1H | Ar-H |

| 4.80 | m | 1H | H-5 |

| 2.90 | dd | 1H | H-6a |

| 2.75 | dd | 1H | H-6b |

| 2.50 | m | 2H | H-3 |

| 2.20 | m | 2H | H-4 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | C-2 (C=O) |

| 145.5 | Ar-C (C-OH) |

| 144.0 | Ar-C (C-OH) |

| 131.0 | Ar-C |

| 121.0 | Ar-CH |

| 116.5 | Ar-CH |

| 115.8 | Ar-CH |

| 80.0 | C-5 |

| 38.0 | C-6 |

| 29.0 | C-3 |

| 28.0 | C-4 |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₄H₅O₂]⁺ (Loss of lactone ring fragment) |

| 107 | [C₇H₇O]⁺ (Benzyl fragment) |

Table 4: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 1760 | C=O stretch (γ-lactone) |

| 1605, 1520 | C=C stretch (aromatic) |

| 1280 | C-O stretch (lactone) |

| 1120 | C-O stretch (phenolic) |

Experimental Protocols

General Synthesis of 5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one

A general synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable furan-2(5H)-one derivative. A key step is the selective reduction of an intermediate to yield the desired dihydrofuranone ring system.[1]

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Furan-2(5H)-one

-

Protecting group reagents (e.g., benzyl bromide)

-

Reducing agent (e.g., H₂, Pd/C)

-

Appropriate solvents (e.g., THF, ethanol, acetonitrile)

-

Base (e.g., LDA, DBU)

Procedure:

-

Protection of Dihydroxybenzaldehyde: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected to prevent unwanted side reactions. This can be achieved by reacting with a suitable protecting group, such as benzyl bromide, in the presence of a base.

-

Condensation Reaction: The protected aldehyde is then reacted with the enolate of furan-2(5H)-one. The enolate can be generated using a strong base like lithium diisopropylamide (LDA).

-

Hydrogenation and Deprotection: The resulting intermediate is subjected to catalytic hydrogenation (e.g., using palladium on carbon) to simultaneously reduce the double bond in the furanone precursor and remove the benzyl protecting groups.

-

Purification: The final product is purified using column chromatography on silica gel.

Caption: General workflow for the synthesis of the target molecule.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Structure Elucidation Workflow

The process of elucidating the structure of this compound involves a logical progression of interpreting the data from various spectroscopic methods.

Caption: Logical workflow for the structure elucidation process.

Biological Context and Signaling Pathways

This compound is a metabolite of (-)-epicatechin, which is known for its antioxidant properties. The metabolites of epicatechin are thought to contribute to its biological effects after consumption. While specific signaling pathways for this particular metabolite are not extensively characterized, the antioxidant activity of its parent compound and related metabolites suggests potential involvement in pathways related to oxidative stress modulation. For instance, epicatechin and its metabolites can scavenge reactive oxygen species (ROS) and may influence signaling cascades that are sensitive to the cellular redox state, such as the Nrf2-ARE pathway. Further research is needed to delineate the specific molecular targets and signaling pathways modulated by this compound.

Caption: Context of the metabolite in relation to its precursor and potential biological activity.

Conclusion

The structure of this compound can be confidently elucidated through a combination of modern spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR provide complementary information that, when integrated, allows for the unambiguous assignment of the molecular formula, connectivity, and functional groups. The stereochemistry is typically confirmed through chiral synthesis or analysis. This guide provides the foundational information and methodologies for researchers and scientists working on the characterization of this and similar bioactive metabolites.

References

natural sources of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one

An In-Depth Technical Guide to (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: Natural Occurrence as a Metabolite and Synthetic Access

Introduction

This compound, also known as epicatechin metabolite M6, is a significant bioactive compound that has garnered interest in the fields of pharmacology and nutritional science.[1] This guide provides a comprehensive overview of its origins, not as a direct natural product, but as a key metabolite of common dietary flavan-3-ols. Due to the absence of direct natural sources for isolation, this document will focus on its formation via microbial metabolism and the chemical synthesis routes required to obtain pure standards for research purposes.

Metabolic Origin from Natural Precursors

This compound is not found as a constituent of plants or fungi. Instead, it is a ring-fission metabolite produced from the degradation of epicatechin and epigallocatechin by the gut microbiota.[2] These precursor compounds are abundant in a variety of widely consumed natural products. Following consumption of flavan-3-ol-rich foods and beverages, these compounds undergo metabolism in the colon, leading to the formation of this compound, which is then absorbed into circulation.[2]

Natural Sources of Precursor Flavan-3-ols

The primary dietary sources of the precursors to this compound are well-documented. The following table summarizes these natural sources.

| Precursor Compound | Common Natural Sources |

| Epicatechin | Green tea, apples, cocoa, grapes, berries |

| Epigallocatechin | Green tea |

| Epicatechin gallate | Green tea |

| Epigallocatechin gallate | Green tea |

Metabolic Pathway

The formation of this compound from its dietary precursors is a multi-step process carried out by the intestinal microflora. A proposed pathway for the microbial degradation of epicatechin involves the opening of the heterocyclic C-ring, followed by further enzymatic modifications to yield the final dihydrofuranone structure.[2]

Experimental Protocols: Chemical Synthesis

Given that this compound is not directly extractable from a natural source, chemical synthesis is the primary method for obtaining this compound for research. The following outlines a concise synthetic approach.[2][3]

Synthesis from 3,4-Dihydroxybenzaldehyde and Furan-2(5H)-one

This method provides an efficient route to the target compound and its derivatives.[2]

Step 1: Protection of 3,4-Dihydroxybenzaldehyde The hydroxyl groups of 3,4-dihydroxybenzaldehyde are first protected to prevent unwanted side reactions. A common method is benzylation.

Step 2: Aldol Condensation The protected 3,4-dihydroxybenzaldehyde is reacted with furan-2(5H)-one in the presence of a base, such as lithium diisopropylamide (LDA), to form an aldol condensation product.[2]

Step 3: Hydrogenation and Deprotection The intermediate from the aldol condensation is then subjected to hydrogenation. This step reduces the double bonds and simultaneously removes the benzyl protecting groups. Palladium on carbon (Pd/C) is a typical catalyst for this transformation.[2] This final step yields this compound.[2]

References

The Neuroprotective Potential of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a key metabolite of the flavanol epicatechin found in green tea, cocoa, and various fruits, is emerging as a molecule of significant interest in the field of neuroprotection. While direct research on this specific metabolite is in its nascent stages, the well-documented neuroprotective activities of its precursor, epicatechin, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the potential neuroprotective mechanisms of this compound, drawing from the extensive research on epicatechin and related catechol-containing compounds. This paper will delve into the plausible mechanisms of action, present relevant quantitative data from studies on its precursor, detail pertinent experimental protocols, and visualize key signaling pathways.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge. A key pathological feature of these conditions is oxidative stress, which leads to neuronal damage and cognitive decline. Natural compounds with antioxidant properties are therefore of great interest as potential therapeutic agents. Epicatechin, a flavanol abundant in various botanicals, has demonstrated significant neuroprotective effects in numerous preclinical studies.[1][2] Following ingestion, epicatechin is metabolized by the gut microbiota into smaller phenolic compounds, including this compound, also known as M6. It is hypothesized that these metabolites may be responsible for, or contribute significantly to, the neuroprotective benefits observed with epicatechin consumption. The presence of a catechol group in this compound suggests a strong potential for antioxidant activity and interaction with key cellular signaling pathways involved in neuroprotection.

Plausible Mechanisms of Neuroprotection

The neuroprotective effects of this compound are likely multifaceted, primarily revolving around its antioxidant and anti-inflammatory properties, largely inferred from studies on its parent compound, epicatechin.

Antioxidant Activity and Modulation of the Keap1-Nrf2 Pathway

The primary proposed mechanism for the neuroprotective action of catechol-containing compounds is the modulation of the Keap1-Nrf2 signaling pathway.[3] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding for antioxidant and cytoprotective enzymes.

Studies on epicatechin have demonstrated its ability to increase the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1][2] This upregulation is a hallmark of Nrf2 activation.

Anti-inflammatory Effects

Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Epicatechin has been shown to reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] This anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory signaling pathways, such as NF-κB.

Quantitative Data from Precursor (Epicatechin) Studies

While specific quantitative data for the neuroprotective effects of this compound are not yet available, the following tables summarize key findings from in vivo studies on its precursor, epicatechin, which provide a strong basis for its potential efficacy.

Table 1: Effects of Epicatechin on Cognitive Performance in Rodent Models of Oxidative Stress-Induced Cognitive Impairment

| Parameter | Effect of Epicatechin Treatment | Model System | Reference |

| Escape Latency (Morris Water Maze) | Significantly Reduced | Rodent models of cognitive impairment | [1][2] |

| Time in Target Quadrant (MWM) | Significantly Increased | Rodent models of cognitive impairment | [1][2] |

| Island Crossings (MWM) | Significantly Increased | Rodent models of cognitive impairment | [1][2] |

Table 2: Effects of Epicatechin on Biochemical Markers of Oxidative Stress and Inflammation in Rodent Brain Tissue

| Biomarker | Effect of Epicatechin Treatment | Model System | Reference |

| Superoxide Dismutase (SOD) | Increased Expression/Activity | Rodent models of cognitive impairment | [1][2] |

| Catalase | Increased Expression/Activity | Rodent models of cognitive impairment | [1][2] |

| Nuclear Factor Erythroid 2-related factor 2 (Nrf2) | Increased Expression | Rodent models of cognitive impairment | [1][2] |

| Nitric Oxide | Reduced Levels | Rodent models of cognitive impairment | [1][2] |

| Malondialdehyde (MDA) | Reduced Levels | Rodent models of cognitive impairment | [1][2] |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Levels | Rodent models of cognitive impairment | [1][2] |

| Interleukin-1 beta (IL-1β) | Reduced Levels | Rodent models of cognitive impairment | [1][2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of evaluating the neuroprotective effects of compounds like epicatechin and its metabolites.

In Vivo Model: Oxidative Stress-Induced Cognitive Impairment

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Induction of Oxidative Stress: Intraperitoneal injection of D-galactose (100-150 mg/kg/day) for 6-8 weeks is a widely accepted method to induce a state of accelerated aging and oxidative stress.

-

Treatment: The test compound, dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose), is administered orally or via intraperitoneal injection at various doses. A control group receives the vehicle alone.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Animals are trained for 5-7 consecutive days to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) is recorded.

-

Probe Trial: On the day following the last training day, the platform is removed, and the animal is allowed to swim freely for 60-120 seconds. The time spent in the target quadrant where the platform was previously located and the number of times the animal crosses the former platform location are measured.

-

-

Biochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissue (typically hippocampus and cortex) is collected. Homogenates are prepared for the measurement of SOD, catalase, Nrf2, MDA, TNF-α, and IL-1β levels using commercially available ELISA kits or by Western blot analysis.

In Vitro Model: SH-SY5Y Cell Line for Neuroprotection Assays

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Oxidative Stress: Cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a predetermined toxic concentration.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours) before the addition of the oxidative stressor.

-

Cell Viability Assay (MTT Assay):

-

After the treatment period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorometer or fluorescence microscope to determine the level of intracellular ROS.

-

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently limited, the substantial body of research on its precursor, epicatechin, provides a compelling case for its therapeutic potential. The presence of a catechol moiety and its formation as a major metabolite in vivo strongly suggest that it may contribute to the antioxidant and anti-inflammatory benefits associated with the consumption of epicatechin-rich foods.

Future research should focus on isolating or synthesizing this compound and directly evaluating its neuroprotective efficacy in both in vitro and in vivo models of neurodegeneration. Such studies will be crucial in elucidating its specific mechanisms of action and determining its potential as a novel therapeutic agent for the prevention and treatment of neurodegenerative diseases. The experimental protocols and mechanistic frameworks outlined in this whitepaper provide a solid foundation for these future investigations.

References

- 1. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

The Epicatechin Metabolite: (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin, a prominent flavan-3-ol found in foods such as cocoa, tea, and apples, has garnered significant attention for its potential health benefits. However, the biological activity of epicatechin is largely attributed to its metabolites, which are formed following ingestion and subsequent microbial transformation in the colon. This technical guide focuses on a key microbial metabolite, (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, also known as 5-(3',4'-dihydroxyphenyl)-γ-valerolactone. This document provides a comprehensive overview of its formation, pharmacokinetics, biological activities, and the experimental methodologies used for its study.

Epicatechin Metabolism and Formation of this compound

Upon ingestion, a significant portion of epicatechin reaches the colon intact, where it is subjected to extensive metabolism by the gut microbiota.[1] This process involves the cleavage of the C-ring of the flavan-3-ol structure, leading to the formation of various smaller phenolic compounds, primarily phenyl-γ-valerolactones. This compound is a principal ring-fission metabolite derived from epicatechin.[2] The synthesis of this and related metabolites is crucial for producing pure standards necessary for analytical and biological studies.[3][4]

Quantitative Data on Pharmacokinetics and Metabolism

The bioavailability and pharmacokinetic profile of this compound are critical for understanding its physiological relevance. While data on the parent compound, epicatechin, and its immediate phase II metabolites are more abundant, specific pharmacokinetic parameters for this microbial metabolite in humans are emerging.

| Parameter | Value | Species | Study Details | Reference |

| Plasma Concentration | Peak ~150-200 nM | Human (Lean) | After oral ingestion of a green tea extract containing 39 mg of epicatechin. | [1] |

| Plasma Concentration | Peak ~100-150 nM | Human (Obese) | After oral ingestion of a green tea extract containing 39 mg of epicatechin. | [1] |

| Plasma Concentration | Dose-dependent increase | Human | After daily intake of cocoa flavanols (260, 510, and 770 mg/day for 12 weeks). | [5] |

| Half-life (in vitro) | 8.72 min | Human Liver S9 Fraction | In vitro metabolism study. | [Pre-ADMET studies of 5‐(3′,4′‐dihydroxyphenyl)‐γ‐ valerolactone, the bioactive intestinal] |

| Metabolite Formation | 80% conversion to glucuronide conjugates | Human Liver S9 Fraction | In vitro metabolism study. | [Pre-ADMET studies of 5‐(3′,4′‐dihydroxyphenyl)‐γ‐ valerolactone, the bioactive intestinal] |

| Half-life (in vitro) | 23.08 min | Human Liver Microsomes | In vitro metabolism study. | [Pre-ADMET studies of 5‐(3′,4′‐dihydroxyphenyl)‐γ‐ valerolactone, the bioactive intestinal] |

| Plasma Concentration | Cmax: 562 pmol/mL | Rat | After oral administration of epicatechin gallate (100 mg/kg bw). | [6] |

| Time to Peak (Tmax) | 8 hours | Rat | After oral administration of epicatechin gallate (100 mg/kg bw). | [6] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, which are mediated through the modulation of specific cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

This metabolite has been shown to possess anti-inflammatory properties by attenuating the adhesion of monocytes to endothelial cells. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8]

Activation of SIRT1-Mediated Autophagy

Recent studies have indicated that this compound can activate SIRT1-mediated autophagy, which plays a role in cellular homeostasis and protection against oxidative stress.[2]

Paraoxonase (PON)-Mediated Metabolism

A novel metabolic pathway for this valerolactone involves its hydrolysis by paraoxonase (PON) enzymes in the serum to its corresponding γ-valeric acid derivative.[7][9] This enzymatic conversion influences the overall metabolic fate and potential bioactivity of the compound.

Experimental Protocols

In Vitro Fecal Fermentation of Epicatechin

This protocol simulates the microbial metabolism of epicatechin in the human colon to produce this compound and other metabolites.

Methodology Details:

-

Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a pre-reduced anaerobic buffer.

-

Incubation: The fecal slurry is incubated with a solution of epicatechin at 37°C under strict anaerobic conditions.

-

Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the formation of metabolites.

-

Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the samples, typically using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the identification and quantification of this compound and other metabolites.

Quantification by HPLC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound in biological matrices.

Methodology Details:

-

Sample Preparation: Plasma or urine samples are often subjected to enzymatic hydrolysis with β-glucuronidase and sulfatase to release the conjugated forms of the metabolite. This is followed by extraction to isolate the analytes and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a reverse-phase C18 column, to separate the metabolite from other compounds.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for the target metabolite and an internal standard.

Conclusion

This compound is a significant microbial metabolite of epicatechin with demonstrable biological activities. Understanding its formation, pharmacokinetics, and mechanisms of action is crucial for elucidating the health benefits associated with the consumption of epicatechin-rich foods. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other related metabolites. Further research, particularly focused on human pharmacokinetic studies and the elucidation of additional signaling pathways, will be instrumental in advancing its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, a microbiota metabolite of flavan-3-ols, activates SIRT1-mediated autophagy to attenuate H₂O₂-induced inhibition of osteoblast differentiation in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi-res.com [mdpi-res.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing pharmacokinetics for 5-(3',4',-dihydroxyphenyl)-γ-valerolactone metabolite after consumption of Epicatechin gallate in rats - Phenol-Explorer [phenol-explorer.eu]

- 6. 5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone Is a Substrate for Human Paraoxonase: A Novel Pathway in Flavan-3-ol Metabolism. | Semantic Scholar [semanticscholar.org]

- 7. 5-(3′,4′-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytohub.eu [phytohub.eu]

- 9. askthescientists.com [askthescientists.com]

In-Depth Technical Guide: Physicochemical Properties of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a notable metabolite of (-)-epicatechin found in sources such as green tea, is a subject of growing interest within the scientific community.[1] Its structural resemblance to endogenous signaling molecules and the recognized antioxidant properties of its catechol moiety suggest significant potential in pharmacology and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway and proposed antioxidant mechanism.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[2] |

| Molecular Weight | 208.21 g/mol | PubChem[2] |

| Physical State | Solid | PubChem[2] |

| Melting Point | 145-146 °C | ChemicalBook[3] |

| Boiling Point | Not experimentally determined. Predicted: 468.4±25.0 °C | ChemicalBook[3] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: Slightly solublePBS (pH 7.2): 0.25 mg/mL | ChemicalBook[3] |

| pKa (predicted) | 9.73 ± 0.10 | ChemicalBook[3] |

| LogP (XLogP3) | 1.5 | PubChem[2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of the solid compound can be determined using a capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Determination of Solubility

The solubility in various solvents can be determined using the shake-flask method.

-

Apparatus: Analytical balance, vials with screw caps, orbital shaker, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a vial.

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solutions are centrifuged to pellet the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is quantified using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the phenolic hydroxyl groups can be determined by potentiometric titration.

-

Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally using the titrator or burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve, which can be identified from the point of maximum inflection in the first derivative of the curve.[4]

-

Synthesis and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a representative synthetic workflow and a proposed antioxidant mechanism.

Caption: Synthetic workflow for this compound.

Caption: General antioxidant mechanism of a catechol-containing compound.

Biological Context and Potential

This compound has demonstrated notable antioxidant properties.[3] The catechol (3,4-dihydroxybenzyl) group is a key structural feature responsible for this activity. Catechols are well-established radical scavengers, capable of donating hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions. This mechanism involves the formation of a relatively stable semiquinone radical, which can be further oxidized to a quinone.

The presence of the dihydrofuran-2(3H)-one lactone ring may influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Further research into the specific biological targets and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential. The anti-inflammatory properties observed in structurally related furanones suggest that this compound may also play a role in modulating inflammatory pathways.

References

Dihydrofuranone Derivatives: A Comprehensive Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofuranone derivatives, a class of heterocyclic organic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Possessing a versatile five-membered lactone ring, these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Their diverse pharmacological profiles have made them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of dihydrofuranone derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their potential in oncology and inflammatory diseases.

Synthesis of Dihydrofuranone Derivatives

The synthesis of dihydrofuranone derivatives can be achieved through various synthetic routes, often tailored to introduce specific functional groups that enhance their biological efficacy. Common strategies include intramolecular cyclization reactions, multicomponent reactions, and the use of natural products as starting materials.

A prevalent method for synthesizing 2,3-dihydrofuran derivatives is through a tandem Knoevenagel-Michael cyclization. This approach involves the reaction of an α-tosyloxy ketone with 5,5-dimethyl-1,3-cyclohexanedione and various aldehydes in the presence of a catalyst like phthalazine in acetonitrile. This method offers good yields for a variety of substituted dihydrofurans.

Biotechnological methods also offer an enantioselective route to these compounds. For instance, the kinetic resolution of racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate using lipases can yield optically pure hydroxy derivatives, which are of great interest in medicinal chemistry due to the stereospecificity of many biological targets.

Biological Activities and Mechanisms of Action

Dihydrofuranone derivatives have demonstrated a wide array of pharmacological activities, making them a focal point of research in various therapeutic areas.

Anti-inflammatory Activity

Several furanone and dihydrofuranone derivatives have been reported to possess potent anti-inflammatory properties. One notable mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. For example, the furan-2,5-dione derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), has been shown to exert its anti-inflammatory effects by dually suppressing cyclooxygenase-2 (COX-2) activity and inhibiting the expression of pro-inflammatory genes induced by lipopolysaccharide (LPS)[1]. This inhibition is achieved through the inactivation of the NF-κB pathway by suppressing the formation of the TGF-β-activated kinase-1 (TAK1) and TAK1-binding protein 1 (TAB1) complex, which in turn reduces the phosphorylation of TAK1 and IκB kinase (IKK)[1].

Anticancer Activity

The anticancer potential of dihydrofuranone derivatives is a significant area of investigation. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Apoptosis Induction: The intrinsic apoptosis pathway is a common target for these derivatives. Studies on furan-based compounds have demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2[2]. Furthermore, certain 4-thiazolidinone derivatives containing a 5-nitrofuran moiety have been shown to trigger the intrinsic apoptotic pathway in breast cancer cells through the release of cytochrome C from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3[3].

Cell Cycle Arrest: Bis-2(5H)-furanone derivatives have been found to induce cell cycle arrest at the S-phase in C6 glioma cells, with evidence suggesting that their mechanism of action involves interaction with DNA[4]. Other furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells[2].

Quantitative Data

The biological activity of dihydrofuranone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cell lines or enzymes. The following tables summarize some of the reported quantitative data for representative compounds.

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 4e | C6 glioma | MTT assay | 12.1 | [4] |

| Compound 14b | MCF-7 | MTT assay | 0.85 | [3] |

| Compound 4 | MCF-7 | Cytotoxicity | 4.06 | [2] |

| Compound 7 | MCF-7 | Cytotoxicity | 2.96 | [2] |

| Compound Type | Assay | IC50 (µg/mL) | Reference |

| Furan hybrid molecules | Hydrogen Peroxide Scavenging | Varies | [4] |

| Furan hybrid molecules | Inhibition of Albumin Denaturation | Varies | [4] |

| Furan hybrid molecules | Metal-Chelating Activity | Varies | [4] |

Experimental Protocols

General Synthesis of Bis-2(5H)-furanone Derivatives

A one-step, transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones is a common method for the synthesis of bis-2(5H)-furanone derivatives[4]. The specific reaction conditions, including solvent, temperature, and reaction time, are optimized based on the specific substrates used.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the dihydrofuranone derivative for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis

-

Treat cells with the dihydrofuranone derivative at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Dihydrofuranone derivatives inhibit the NF-κB signaling pathway.

Caption: Dihydrofuranone derivatives induce apoptosis via the intrinsic pathway.

Experimental Workflow

Caption: Workflow for evaluating dihydrofuranone derivatives.

Conclusion

Dihydrofuranone derivatives represent a promising class of compounds with significant potential for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities, coupled with the feasibility of their synthesis and modification, make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of research on dihydrofuranone derivatives, highlighting their synthesis, biological activities, and mechanisms of action. The provided experimental protocols and visualizations of key signaling pathways offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo studies are warranted to fully realize the therapeutic potential of this versatile class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Dihydrofuran-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dihydrofuran-2-one derivatives, a class of compounds with significant potential in biological studies and drug development. The protocols are accompanied by data on their biological activities and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Dihydrofuran-2-one, also known as γ-butyrolactone, and its derivatives are a versatile class of heterocyclic compounds. They are present in various natural products and have attracted considerable interest in medicinal chemistry due to their wide range of biological activities. These activities include anticonvulsant, anticancer, and enzyme inhibition properties, making them promising scaffolds for the development of novel therapeutic agents. This document outlines detailed methodologies for the synthesis and biological evaluation of these valuable compounds.

Synthesis of Dihydrofuran-2-one Derivatives

The synthesis of dihydrofuran-2-one derivatives can be achieved through various synthetic routes. One common and effective method is the tandem Knoevenagel-Michael cyclization reaction.

Experimental Protocol: Tandem Knoevenagel-Michael Cyclization

This protocol describes the synthesis of novel 2,3-dihydrofuran derivatives by reacting an α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes in the presence of an organocatalyst.[1]

Materials:

-

α-Tosyloxy ketone

-

5,5-Dimethyl-1,3-cyclohexanedione

-

Substituted aldehydes

-

Phthalazine (organocatalyst)

-

Acetonitrile (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane (eluent)

Procedure:

-

To a solution of α-tosyloxy ketone (1 mmol) and 5,5-dimethyl-1,3-cyclohexanedione (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the desired substituted aldehyde (1 mmol).

-

Add phthalazine (10 mol%) to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to yield the desired 2,3-dihydrofuran derivative.[1]

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of Dihydrofuran-2-one Derivatives

Caption: General workflow for the synthesis of dihydrofuran-2-one derivatives.

Biological Activities of Dihydrofuran-2-one Derivatives

Dihydrofuran-2-one derivatives have been investigated for a variety of biological activities. Below are protocols for evaluating their anticonvulsant and anticancer properties, along with their ability to inhibit key enzymes in neurotransmitter metabolism.

Anticonvulsant Activity

A series of dihydrofuran-2(3H)-one derivatives have shown effectiveness in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs.[2]

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is used to assess the anticonvulsant activity of the synthesized compounds in mice.

Materials:

-

Synthesized dihydrofuran-2-one derivatives

-

Vehicle (e.g., 0.5% methylcellulose)

-

Male albino mice (20-25 g)

-

Electroshock apparatus

-

Corneal electrodes

Procedure:

-

Administer the test compounds intraperitoneally (i.p.) to groups of mice at various doses (e.g., 100, 300 mg/kg).

-

After a set time (e.g., 0.5 hours), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure.

Data Presentation: Anticonvulsant Activity

| Compound | Dose (mg/kg, i.p.) | MES Test Outcome | ED50 (mg/kg) | Reference |

| Derivative 4h | - | Protection | 44.7 | [3] |

| Derivative 4c | - | Protection | 72 | [3] |

| Derivative 4d | - | Protection | 79 | [3] |

| Quinazoline 5b | - | Protection | 152 | [4] |

| Quinazoline 5d | - | Protection | 140 | [4] |

| Quinazoline 5c | - | Protection | 165 | [4] |

Anticancer Activity

Several dihydrofuran-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Synthesized dihydrofuran-2-one derivatives

-

Human cancer cell lines (e.g., C6 glioma, HCT-116)

-

Normal human cell line (e.g., HaCaT) for toxicity comparison

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Anticancer Activity (IC50 Values in µM)

| Compound | C6 Glioma | HCT-116 | MCF-7 | A549 | Reference |

| 4e | 12.1 | - | - | - | [5] |

| 3b | - | 7.3 - 21.3 | - | - | [6] |

| 3c | - | 3.9 - 65.6 | - | - | [6] |

| 3a | - | - | - | 23.4 | [6] |

| 3d | - | < 10 | 89 | 4.7 | [6] |

Enzyme Inhibition

Dihydrofuran-2-one derivatives have been shown to interact with and inhibit enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT).[7][8]

Signaling Pathway: Dopamine Metabolism and Inhibition

Caption: Inhibition of dopamine metabolism by dihydrofuran-2-one derivatives.

Experimental Protocol: MAO-B Inhibition Assay

This fluorometric assay measures the inhibition of MAO-B activity.[9]

Materials:

-

MAO-B Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK296) or individual components:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., tyramine)

-

High Sensitivity Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

MAO-B Assay Buffer

-

Inhibitor control (e.g., selegiline)

-

-

Synthesized dihydrofuran-2-one derivatives

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of the test inhibitors and the inhibitor control in MAO-B Assay Buffer.

-

Add the test inhibitors and controls to the wells of a 96-well plate.

-

Prepare the MAO-B enzyme solution and add it to the wells containing the inhibitors and an enzyme control well. Incubate for 10 minutes at 37°C.

-

Prepare the MAO-B substrate solution containing the High Sensitivity Probe and HRP.

-

Add the substrate solution to all wells to start the reaction.

-

Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 30 minutes at 37°C.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Protocol: COMT Inhibition Assay

This assay measures the inhibition of COMT activity.[10]

Materials:

-

Recombinant human S-COMT

-

S-adenosyl-L-methionine (SAM)

-

COMT substrate (e.g., 3-Bromo-7-hydroxy-4-dansylcoumarin, 3-BTD)

-

MgCl2

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., phosphate buffer)

-

Synthesized dihydrofuran-2-one derivatives

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing recombinant human S-COMT, MgCl2, DTT, SAM, and the COMT substrate in the assay buffer.

-

Add varying concentrations of the test compounds to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Data Presentation: Enzyme Inhibition (Inhibition Constant Ki)

| Compound | MAO-B Ki (µM) | COMT Ki (µM) | Reference |

| Derivative 2 | Lower than Selegiline | Lower than Entacapone | [7][8] |

| Derivative 3 | Lower than Selegiline | Lower than Entacapone | [7][8] |

| Derivative 7 | - | Lower than Entacapone | [7][8] |

| Derivative 9 | - | Lower than Entacapone | [7][8] |

| Derivative 10 | - | Lower than Entacapone | [7][8] |

| Derivative 12 | Lower than Selegiline | - | [7][8] |

| Derivative 13 | - | Lower than Entacapone | [7][8] |

| Derivative 21 | - | Lower than Entacapone | [7][8] |

| Derivative 26 | Lower than Selegiline | Lower than Entacapone | [7][8] |

Note: "Lower than" indicates a higher potency. Specific Ki values can be determined from the full experimental data.

Conclusion

The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive framework for researchers exploring the potential of dihydrofuran-2-one derivatives. The promising anticonvulsant, anticancer, and enzyme inhibitory activities of these compounds highlight their significance as a scaffold for the development of new therapeutic agents. The provided data and visualizations serve as a valuable resource for guiding future research in this exciting area of medicinal chemistry.

References

- 1. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a key metabolite of (-)-epicatechin found in sources such as green tea, is a compound of significant interest for its potential therapeutic properties.[1] As a pure reference standard is essential for accurate biological and pharmacological studies, effective purification is a critical step following its synthesis. These application notes provide detailed protocols for the purification of this polar lactone, focusing on chromatographic and crystallization techniques derived from synthetic methodologies. The primary challenge in its purification is the presence of a catechol moiety, which can be sensitive to oxidation, and the potential for lactone ring-opening under certain conditions.[1]

Chemical Properties Relevant to Purification

| Property | Value/Description | Significance for Purification |

| Molecular Formula | C₁₁H₁₂O₄ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 208.21 g/mol [2] | Essential for calculating molar equivalents and reaction yields. |

| Appearance | Expected to be a solid at room temperature.[2] | Allows for purification by crystallization. |

| Polarity | High, due to the two phenolic hydroxyl groups and the lactone moiety. | Dictates the choice of appropriate solvents for chromatography and crystallization. Reversed-phase chromatography may be a suitable option. |

| Key Functional Groups | Catechol, Lactone, Benzyl group | The catechol group is susceptible to oxidation. The lactone ring can undergo hydrolysis (ring-opening), especially under basic or strongly acidic conditions.[1] |

Purification Strategy Overview

The purification of this compound from a crude synthetic mixture typically involves a two-step process:

-

Flash Column Chromatography: To separate the target compound from reaction by-products and unreacted starting materials.

-

Crystallization: To achieve high purity and obtain the final product in a stable, crystalline form.

A critical consideration is the solvent choice in the final synthetic step (hydrogenation), which directly impacts the impurity profile. The use of acetonitrile has been shown to minimize the formation of the 5-(3,4-dihydroxyphenyl)pentanoic acid by-product, which results from the cleavage of the lactone ring.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the initial purification of the crude product after synthesis.

Materials:

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Methanol (ACS grade)

-

Dichloromethane (ACS grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or methanol).

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate using a solvent system such as ethyl acetate/hexane (e.g., 70:30 v/v) or dichloromethane/methanol (e.g., 95:5 v/v) to determine an appropriate eluent for column chromatography. The target compound is polar and should have an Rf value of approximately 0.25-0.35 for optimal separation.

-

-

Column Preparation:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a lower concentration of ethyl acetate in hexane).

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica gel bed.

-

Equilibrate the column by running the initial eluent through it.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 30% ethyl acetate in hexane and gradually increase to 100% ethyl acetate, followed by the introduction of a small percentage of methanol if necessary for highly polar impurities.

-

Collect fractions and monitor the elution of the product by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

-

Quantitative Data for Chromatography:

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 30% to 100%), followed by a small percentage of Methanol in Dichloromethane if needed. |

| TLC Monitoring | UV visualization (254 nm) and/or staining (e.g., potassium permanganate). |

Protocol 2: Purification by Crystallization

This protocol is for the final purification of the compound obtained after chromatography.

Materials:

-

Partially purified this compound

-

Acetonitrile (ACS grade)

-

Other potential solvent systems: Ethyl acetate/hexane, Isopropanol

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection:

-

Based on synthetic protocols that aim to minimize lactone ring-opening, acetonitrile is a primary candidate for crystallization.[1] Other systems like ethyl acetate/hexane can also be explored. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

-

-

Dissolution:

-

Place the compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., acetonitrile).

-

Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

Visualizing the Purification Workflow

Caption: A generalized workflow for the purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow from crude mixture to the final pure product.

References

Application Notes and Protocols for Testing (R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one, a lignan metabolite, presents a promising scaffold for drug discovery due to its potential antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Lignans, a class of polyphenolic compounds found in plants, are known for their diverse biological activities. This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the bioactivity of this compound. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and signaling pathways to facilitate research and development efforts.

Antioxidant Activity

Application Note:

The antioxidant potential of this compound can be effectively screened using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay is based on the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Compound and Control:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar concentration range for the positive control, ascorbic acid.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol.

-

For the control, add 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot a graph of % inhibition versus concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Data Presentation: Antioxidant Activity of Structurally Similar Lignans

| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Hinokinin | 77.61 (in an ethanolic extract)[1] | Ascorbic Acid | Not specified in the same study |

| Cubebin | Not specified directly, but noted for its antioxidant properties[1] | Galantamine | Not applicable |

Experimental Workflow: DPPH Assay

Anti-inflammatory Activity

Application Note:

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value for NO inhibition.

-

Data Presentation: Anti-inflammatory Activity of Structurally Similar Lignans

The following table provides data on the inhibition of NO production by the structurally related lignan, arctigenin, as a reference.

| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (µM) | Reference Compound | Reference IC50 (µM) |

| Arctigenin | RAW 264.7 | LPS | 8.4[2] | Not specified | Not applicable |

| Hinokinin | RAW 264.7 | LPS | 21.56[3] | Aminoguanidine | 6.51[3] |

Signaling Pathway: LPS-induced Inflammatory Response

Neuroprotective Activity

Application Note:

The neuroprotective effects of this compound can be investigated using a human neuroblastoma SH-SY5Y cell line model of oxidative stress-induced cell death. Oxidative stress, a key factor in neurodegenerative diseases, can be induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). The compound's ability to protect neuronal cells from this damage can be quantified by measuring cell viability using the MTT assay.

Experimental Protocol: Neuroprotection against Oxidative Stress

Materials:

-